Highest Crystalline Enthalpy of Formation Among Isomers
Among the five regioisomeric dimethoxybenzoic acids, 3,5-dimethoxybenzoic acid possesses the most negative (most stable) standard enthalpy of formation in the crystalline state [1]. Static-bomb calorimetry measurements yielded a ΔHf°₍c₎ of −724.0 ± 1.5 kJ mol⁻¹, which is 10.0 kJ mol⁻¹ more stable than the 3,4-isomer (−714.0 ± 1.4 kJ mol⁻¹) and 11.8 kJ mol⁻¹ more stable than the 2,4-isomer (−712.2 ± 1.4 kJ mol⁻¹) [1]. This enhanced thermodynamic stability reflects the favorable electronic contribution of meta,meta-disubstitution without the steric strain or intramolecular hydrogen bonding present in ortho-substituted analogs.
| Evidence Dimension | Standard enthalpy of formation in crystalline state (ΔHf°₍c₎) |
|---|---|
| Target Compound Data | −724.0 ± 1.5 kJ mol⁻¹ |
| Comparator Or Baseline | 3,4-Dimethoxybenzoic acid: −714.0 ± 1.4 kJ mol⁻¹; 2,4-Dimethoxybenzoic acid: −712.2 ± 1.4 kJ mol⁻¹; 2,6-Dimethoxybenzoic acid: −693.8 ± 1.4 kJ mol⁻¹; 2,3-Dimethoxybenzoic acid: −687.0 ± 1.4 kJ mol⁻¹ |
| Quantified Difference | 10.0 kJ mol⁻¹ more stable than 3,4-isomer; 11.8 kJ mol⁻¹ more stable than 2,4-isomer; 30.2 kJ mol⁻¹ more stable than 2,6-isomer; 37.0 kJ mol⁻¹ more stable than 2,3-isomer |
| Conditions | Static-bomb calorimetry; crystalline state at 298.15 K |
Why This Matters
This 10–37 kJ mol⁻¹ stability differential directly impacts shelf-life, thermal safety during scale-up reactions, and suitability for high-temperature synthetic applications—procurement of the 3,5-isomer ensures the most thermodynamically robust starting material within the dimethoxybenzoic acid series.
- [1] Colomina M, et al. Thermochemical properties of benzoic acid derivatives X. Enthalpies of combustion and formation of 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxybenzoic acids. J Chem Thermodyn. 1981;13:405-412. View Source
